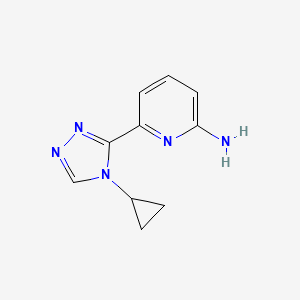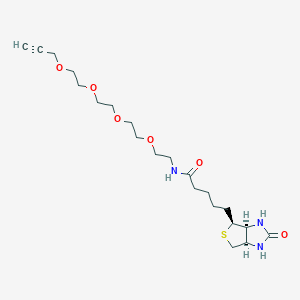
trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride” is a chemical compound with the IUPAC name (3R,4R)-4-morpholinotetrahydrofuran-3-amine dihydrochloride . It has a molecular weight of 245.15 . The compound is solid in physical form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H16N2O2.2ClH/c9-7-5-12-6-8 (7)10-1-3-11-4-2-10;;/h7-8H,1-6,9H2;2*1H/t7-,8-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Reactions with Dichlorocarbene : Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride participates in reactions with dichlorocarbene, leading to the formation of compounds like 4-(2,4-pentadienoyl)morpholines and 1-(2,4-pentadienoyl)pyrrolidines, which are valuable in heterocyclic chemistry (Yamagata, Takaki, & Yamazaki, 1992).
Synthesis of Dihydrothiophenium Derivatives : It is used in the synthesis of stable dihydrothiophenium derivatives, which are important in the study of heterocyclic enaminonitriles (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Preparation of Quinolines : This chemical serves in the synthesis of new quinoline derivatives, exhibiting potential in photophysical studies and biomolecular interactions (Bonacorso et al., 2018).
Structural and Spectroscopic Studies
- Spectroscopic Characterization of Complexes : this compound is important in the synthesis and spectroscopic study of various complexes, such as cobalt(III) complexes. These studies are vital for understanding molecular structures and interactions (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Pharmaceutical Applications
- Synthesis of Hypotensive Agents : This compound is integral in synthesizing esters showing hypotensive activity, demonstrating its potential in pharmaceutical research (Longobardi et al., 1981).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride involves the reaction of 4-morpholin-4-ylbut-2-en-1-ol with pyrrolidine in the presence of a reducing agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-morpholin-4-ylbut-2-en-1-ol", "pyrrolidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Add 4-morpholin-4-ylbut-2-en-1-ol to a reaction vessel", "Add pyrrolidine to the reaction vessel", "Add reducing agent to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain for a suitable time", "Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt", "Isolate the product by filtration or other suitable means" ] } | |
CAS-Nummer |
1262769-44-7 |
Molekularformel |
C8H17ClN2O2 |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;/h7-9,11H,1-6H2;1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
RCRSXWJNJVYRHE-WSZWBAFRSA-N |
Isomerische SMILES |
C1COCCN1[C@H]2CNC[C@@H]2O.Cl |
SMILES |
C1COCCN1C2CNCC2O.Cl.Cl |
Kanonische SMILES |
C1COCCN1C2CNCC2O.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride](/img/structure/B3095302.png)

![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)


![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
